Cas no 50-06-6 (phenobarbital)

Phenobarbital is a barbiturate derivative with anticonvulsant and sedative-hypnotic properties. It is commonly used for the management of generalized tonic-clonic seizures, partial seizures, and as a preoperative anesthetic agent. Phenobarbital offers rapid onset of action and sustained efficacy, making it a valuable therapeutic option for various neurological conditions. Its ability to cross the blood-brain barrier and its long half-life contribute to its effectiveness in treating chronic conditions.
phenobarbital structure
phenobarbital structure
商品名:phenobarbital
CAS番号:50-06-6
MF:C12H12N2O3
メガワット:232.24
CID:33457
PubChem ID:329820008

phenobarbital 化学的及び物理的性質

名前と識別子

    • phenobarbital
    • phenobarbital free acid--dea schedule*iv item
    • Phenobarbitone
    • phenobarbital methanol solution
    • Helional
    • Phenobarbital solution
    • PHENOBARBITAL USP
    • Sabouraud’s Glucose Agar Medium with Chloramphenicol
    • 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
    • 5-Ethyl-5-phenyl-2,4,6-pyrimidinetrione 5-Ethyl-5-phenylbarbituric acid Luminal
    • 5-phenyl-5-ethylbarbituric acid
    • Gardenal
    • Luminal
    • Phenemal
    • Phenobarbitol
    • Phenobarbituric acid
    • Phenylethylbarbiturate
    • Phenylethylbarbituric acid
    • Phenylethylmalonylurea
    • 5-Ethyl-5-phenylbarbituric acid solution
    • 5-Ethyl-5-phenyl-2,4,6-pyrimidinetrione
    • 5-Ethyl-5-phenylbarbituric acid
    • PHENOBARBITAL (EP MONOGRAPH)
    • Donnazyme (Salt/Mix)
    • aephe nal
    • SR-01000313151-1
    • PHENOBARBITAL CIV (USP-RS)
    • Bialminal
    • Pamine PB
    • NCGC00258064-01
    • Triphenatol
    • Barbituric acid, 5-ethyl-5-phenyl-,
    • Stental Extentabs
    • Barbenyl
    • IDI1_000987
    • Fenobarbitale [DCIT]
    • Phenylethylbarbitursaeure
    • PHENOBARBITALUM [HPUS]
    • Lepinal
    • Somnolens
    • DTXSID5021122
    • WLN: T6VMVMV FHJ F2 FR
    • Phenobarbitonum
    • Bardorm
    • PUBERTAL PHENOBARBITAL STUDY
    • pheno
    • Oprea1_384816
    • Ensodorm
    • Adonal
    • Phen-Bar
    • PHENOBARBITAL [MART.]
    • Zadoletten
    • LS-135
    • Episedal
    • seda-tabl inen
    • Damoral
    • Chardonna-2
    • Phenobar
    • Tox21_200510
    • Phenylethylbarbitursaure
    • PHENOBARBITAL [EP MONOGRAPH]
    • Solfoton talpheno
    • Trifenatol
    • Epitope ID:116048
    • component of Valpin 50-PB (Salt/Mix)
    • Hennoletten
    • Blu-phen
    • Tedral (Salt/Mix)
    • Barbita
    • Fenobarbital [INN-Spanish]
    • Ezibarbitur
    • Somonal
    • PHENOBARBITAL (EP IMPURITY)
    • NSC 128143
    • NSC9848
    • Seda-Tablinen
    • TEDRAL SUSPENSION
    • Dormital
    • component of Valpin 50-PB
    • DivK1c_000987
    • Epanal
    • Phenobarbitalum
    • Bartol
    • AKOS015964976
    • SCHEMBL16583
    • YQE403BP4D
    • SK-Phenobarbital
    • Sedlyn
    • PHENOBARBITALUM [WHO-IP LATIN]
    • NSC-9848
    • HSDB 3157
    • Nova-Pheno
    • component of Tedral
    • Phenobal
    • PRIMIDONE IMPURITY B [EP IMPURITY]
    • component of Primatene P (Salt/Mix)
    • Promptonal
    • Fenemal
    • Starifen
    • Lubrokal
    • Gustase-Plus
    • CHEBI:8069
    • SR-01000313151
    • PHENOBARBITAL (MART.)
    • Phenobarbital 1.0 mg/ml in Methanol [Controlled Substance]
    • Zadonal
    • phenobarbital-
    • Antrocol
    • Cardenal
    • Stental
    • Phenylaethylbarbitursaeure
    • NSC 9848
    • PHENOBARBITAL [INN]
    • Epsylone
    • barbilehae
    • Fenobarbitale
    • Barbinol
    • SMR000058986
    • C07434
    • Doscalun
    • Sedofen
    • Phenobarbital, 1mg/ml in Methanol
    • SCHEMBL11114624
    • Linasen
    • Phenobarbyl
    • 5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
    • Acido 5-fenil-5-etilbarbiturico [Italian]
    • Barbivis
    • Phenemalum
    • Barbiphenyl
    • PHENOBARBITAL [IARC]
    • Barbituric acid 5-ethyl-5-phenyl-(8CI)
    • Sedonettes
    • 11097-06-6
    • Kinesed (Salt/Mix)
    • Teolaxin
    • 5-ethyl-5-phenyl-hexahydropyrimidine-2,4,6-trione
    • PHENOBARBITAL [MI]
    • Phenobarbitalum [INN]
    • PHENOBARBITAL CIV [USP-RS]
    • Lixophen
    • Phenyral
    • Phenylathylbarbitursaure
    • Hypnaletten
    • Phazyme-PB
    • Euneryl
    • component of Antrocol
    • NCGC00159493-04
    • Fenosed
    • d ezibarbitur
    • CHEMBL40
    • Phenobarbital, Monosodium Salt
    • Triabarb
    • NCGC00159493-03
    • Elixir of phenobarbital
    • Barbidonna (Salt/Mix)
    • PHOB
    • CCRIS 502
    • Glysoletten
    • Coronaletta
    • phenobarbital (PB)
    • InChI=1/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17
    • Dezibarbitur
    • UQA
    • Somnosan
    • Theoloxin
    • Chardonna-2 (Salt/Mix)
    • Cabronal
    • 5-Ethyl-5-phenyl-2,4,6-(1H,3H,5H)pyrimidinetrione
    • Phenobarbital 0.1 mg/ml in Methanol
    • Cratecil
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-
    • component of Slowten
    • Tridezibarbitur
    • A827956
    • Fenbital
    • Phenobarbitalum [INN-Latin]
    • theominal
    • Quadrinal (Salt/Mix)
    • Valprin 50-PB
    • Luphenil
    • Liquital
    • Phenylethyl barbituric acid
    • D0Y7RW
    • DB01174
    • HMS2272G06
    • Etilfen
    • Phenobarbital [USAN:INN:JAN]
    • Solu-Barb
    • NSC-128143-
    • BDBM50021437
    • Polcominal
    • 2,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-
    • Versomnal
    • Phenobarb
    • Fenobarbital
    • Barbilehae (barbilettae)
    • 5-Ethyl-5-phenyl-2,6(1H,3H,5H)-pyrimidinetrione
    • Duneryl
    • 50-06-6
    • Thenobarbital
    • Amylofene
    • AI3-02726
    • DTXCID701122
    • Lumesettes
    • PHENOBARBITAL (USP MONOGRAPH)
    • component of Bronkotabs
    • Phenobarbital, United States Pharmacopeia (USP) Reference Standard
    • Phenyl-ethyl-barbituric acid
    • Chinoin
    • Phenobarbital [USP:INN:BAN:JAN]
    • Lefebar
    • Sedicat
    • Neurobarb
    • Gardepanyl
    • le phebar
    • Spasepilin
    • Solfoton
    • Hypnette
    • Epidorm
    • 5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
    • PHENOBARBITAL [WHO-DD]
    • barbapil
    • METHYLPHENOBARBITAL IMPURITY A (EP IMPURITY)
    • Phenoturic
    • Hypno-Tablinetten
    • Molinal
    • Barbituric acid, 5-ethyl-5-phenyl-
    • Dormiral
    • Starilettae
    • Bronkotabs (Salt/Mix)
    • Donphen
    • Sedabar
    • Lepinaletten
    • KBio1_000987
    • Phenolurio
    • Phenaemal
    • Barbinal
    • AKOS000605404
    • MLS001240232
    • Leonal
    • STL367898
    • Hypnolone
    • PHENOBARBITAL (IARC)
    • Barbonal
    • NSC-128143
    • Levsin PB Drops and Tablets
    • Phenyletten
    • Sedophen
    • Haplopan
    • fen osed
    • HMS503E15
    • Antrocol (Salt/Mix)
    • Lumen
    • Phenobarbital (JP17/USP/INN)
    • barbellen
    • METHYLPHENOBARBITAL IMPURITY A [EP IMPURITY]
    • NSC128143
    • component of Primatene P
    • NINDS_000987
    • Pharmetten
    • Henotal
    • Sedonal
    • Sedizorin
    • Lephebar
    • Aephenal
    • Donnatal (Salt/Mix)
    • Phenoluric
    • Parkotal
    • PHENOBARBITAL [USP MONOGRAPH]
    • Barbophen
    • Q407241
    • Hypnogen
    • Noptil
    • GTPL2804
    • Sombutol
    • Agrypnal
    • PRIMIDONE IMPURITY B (EP IMPURITY)
    • Levsin PB Drops and Tablets (Salt/Mix)
    • Barbipenyl
    • Somnoletten
    • Phenonyl
    • THEOPHED
    • Tox21_111713
    • D00506
    • 5-Ethyl-5-phenyl-pyrimidine-2,4,6-trione
    • Haplos
    • barbellon
    • component of Hecadrol
    • Luminal (TN)
    • Luminalum
    • AB02704
    • Barbipil
    • Barbiphen
    • Sedonal (sedative)
    • Luramin
    • Aphenyletten
    • Methylphenobarbital, M(nor-)
    • Ensobarb
    • BIDD:PXR0061
    • TEDRIGEN
    • PHENOBARBITAL [EP IMPURITY]
    • Primidone Impurity B
    • Acid, Phenylethylbarbituric
    • Epilol
    • Hypnoltol
    • Talpheno
    • phenylral
    • Calmetten
    • Codibarbita
    • Mephobarbital M (nor)
    • Nirvonal
    • Nunol
    • Lumesyn
    • Aphenylbarbit
    • 2,4,6 (1H, 3H, 5H)-pirimidinatriona, 5-etil-5-fenil-
    • stental exte ntabs
    • Lubergal
    • Phenomet
    • Dormina
    • Teoloxin
    • Fenemal recip
    • Lumofridetten
    • UNII-YQE403BP4D
    • PHENOBARBITAL [JAN]
    • Phenobarbital (JP15/USP/INN)
    • Hysteps
    • Calminal
    • Fenylettae
    • Eskabarb
    • NCGC00159493-02
    • PHENOBARBITAL [WHO-IP]
    • PHENOBARBITAL CIV
    • DEA No. 2285
    • Arco-Lase Plus
    • CAS-50-06-6
    • Sevenal
    • Acido-5-fenil-5-etilbarbiturico
    • EINECS 200-007-0
    • Acido 5-fenil-5-etilbarbiturico
    • Austrominal
    • PHENOBARBITAL [HSDB]
    • Phenobarbital (5.0mg/ml in DMSO)
    • NS00010275
    • Nobatol
    • Phenobarbital 1.0 mg/ml in Methanol
    • Fenobarbital (INN-Spanish)
    • Phenobarbital Oral Solution
    • Phenobarbital (1.0mg/mL in Methanol)
    • Phenobarbital (USP:INN:BAN:JAN)
    • Phenobarbitalum (INN-Latin)
    • Phenobarbital (5.0mg/ml in Methanol)
    • Phenobarbital Oral
    • SCHEMBL25330743
    • MDL: MFCD00066494
    • インチ: 1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)
    • InChIKey: DDBREPKUVSBGFI-UHFFFAOYSA-N
    • ほほえんだ: O=C1NC(=O)C(C2=CC=CC=C2)(CC)C(=O)N1

計算された属性

  • せいみつぶんしりょう: 232.08500
  • どういたいしつりょう: 232.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 339
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 75.3Ų

じっけんとくせい

  • 色と性状: けっしょうこたい
  • 密度みつど: 1.234 g/cm3
  • ゆうかいてん: 174°C
  • ふってん: 374.4°C (rough estimate)
  • フラッシュポイント: 11?°C
  • 屈折率: 1.6660 (estimate)
  • すいようせい: <0.01 g/100="" ml="" at="" 14℃="">
  • あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 75.27000
  • LogP: 1.35800
  • マーカー: 13,7319
  • 酸性度係数(pKa): 7.3, 11.8(at 25℃)
  • 濃度: 1 mg/mL in methanol
  • ようかいせい: {“error_code”:“52001”,“error_msg”:“TIMEOUT”}

phenobarbital セキュリティ情報

  • 記号: GHS02 GHS06 GHS08
  • シグナルワード:Danger
  • 危害声明: H225-H301 + H311 + H331-H370
  • 警告文: P210-P260-P280-P301+P310-P311
  • 危険物輸送番号:UN 2811 6.1/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 11-23/24/25-39/23/24/25
  • セキュリティの説明: S53-S36/37-S45
  • RTECS番号:CQ6825000
  • 危険物標識: T
  • 危険レベル:6.1(b)
  • 危険レベル:6.1(b)
  • セキュリティ用語:6.1(b)
  • 包装カテゴリ:III
  • リスク用語:R25; R40; R43; R61
  • 包装等級:III
  • 包装グループ:III
  • ちょぞうじょうけん:倉庫の温度が低く、通風、乾燥し、食品原料と分けて保管する
  • どくせい:LD50 orally in rats: 162 ±14 mg/kg (Goldenthal)

phenobarbital 税関データ

  • 税関コード:2933530015
  • 税関データ:

    中国税関コード:

    2933530015

phenobarbital 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P-008-1ML
phenobarbital
50-06-6 1 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant
1ML
273.41 2021-05-13

phenobarbital 関連文献

phenobarbitalに関する追加情報

Phenobarbital (CAS No. 50-06-6): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Developments

Phenobarbital, with the chemical formula C12H11N2O2, is a well-known barbiturate derivative that has been widely used in the field of pharmaceuticals for decades. Its CAS number, CAS No. 50-06-6, uniquely identifies it as a specific chemical compound, facilitating its classification, research, and regulatory oversight. This compound has a rich history in medical applications, particularly as an anticonvulsant and sedative, and its molecular structure has been extensively studied for potential therapeutic modifications.

The chemical structure of phenobarbital features a barbiturate core, which is characterized by a pyrimidine ring fused with an isobenzofuran moiety. This core structure is responsible for its pharmacological properties, including its ability to enhance GABAergic neurotransmission in the central nervous system. The presence of a phenyl group at the 5-position and an ethyl group at the 3-position further contributes to its pharmacokinetic profile, making it highly lipophilic and allowing for efficient penetration across the blood-brain barrier.

In terms of its synthesis, phenobarbital is typically prepared through the condensation of malonic acid with phenylacetonitrile in the presence of sodium ethoxide. This reaction leads to the formation of an intermediate that is subsequently cyclized to yield the barbiturate core. The synthesis process has been refined over time to improve yield and purity, ensuring that pharmaceutical-grade material meets stringent quality standards.

The primary therapeutic use of phenobarbital is as an anticonvulsant, particularly in the treatment of generalized tonic-clonic seizures. Its mechanism of action involves the potentiation of GABA (gamma-aminobutyric acid), the main inhibitory neurotransmitter in the brain. By enhancing GABAergic activity, phenobarbital helps to stabilize neuronal excitability and prevent excessive electrical activity that can lead to seizures.

In addition to its anticonvulsant properties, phenobarbital has also been utilized as a sedative and hypnotic agent. Its ability to induce sleep and reduce anxiety makes it valuable in managing conditions such as insomnia and anxiety disorders. However, due to its potential for tolerance, dependence, and withdrawal symptoms, its use has declined in favor of newer medications with more favorable side effect profiles.

phenobarbital to develop derivatives with improved pharmacological properties. One area of interest has been the optimization of its binding affinity for GABA receptors while reducing side effects such as sedation and tolerance. For instance, studies have investigated analogs with altered substitution patterns at the 5- and 3-positions of the barbiturate core. phenobarbital. Genetic variations in drug-metabolizing enzymes, such as those encoded by CYP2C9 and CYP3A4 genes, can significantly impact how quickly phenobarbital is metabolized and eliminated from the body. This knowledge has implications for personalized medicine approaches, allowing for dosing adjustments based on individual genetic profiles.

The pharmacokinetic behavior of phenobarbital, including its absorption, distribution, metabolism, and excretion (ADME), has been thoroughly characterized. Its high lipophilicity facilitates rapid entry into tissues but also contributes to prolonged half-life and potential accumulation in certain conditions. Advances in computational modeling have enabled researchers to predict these properties more accurately before conducting experimental studies.

phenobarbital, particularly regarding its potential for misuse and dependence. Long-term use can lead to tolerance, requiring higher doses for the same therapeutic effect, as well as physical dependence characterized by withdrawal symptoms upon abrupt discontinuation. Therefore, careful monitoring and gradual tapering are recommended when discontinuing therapy. phenobarbital, especially in pediatric populations where it remains a standard treatment for certain types of seizures. Recent studies have also explored its potential role in managing refractory status epilepticus due to its rapid onset of action. However, these trials emphasize the need for cautious use due to associated risks. phenobarbital has evolved over time reflecting changes in medical practices and societal attitudes toward controlled substances. Regulatory agencies now require stringent controls over its distribution to prevent abuse while ensuring access for legitimate medical use. This balance is critical in managing both therapeutic benefits and potential risks associated with barbiturate derivatives.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.